1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine
Description
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine is a piperazine derivative featuring a phenyl ring substituted at the 3-position with a (3-methylphenyl)methoxy group. This structural motif places it within the arylpiperazine class, compounds known for their interactions with serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT1B subtypes . The methoxy group at the meta position, coupled with the methylphenyl moiety, introduces steric and electronic effects that influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-[3-[(3-methylphenyl)methoxy]phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-5-16(12-15)14-21-18-7-3-6-17(13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVWZRDKMOFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine typically involves the reaction of 3-methylphenol with methanol to form 3-methylphenyl methoxide, which is then reacted with piperazine under specific conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen undergoes alkylation and acylation reactions. A documented synthesis route involves reacting 1-(3-methoxyphenyl)piperazine with 3-methylbenzyl chloride in o-xylene using NaOBu-t as a base, achieving 96% yield under Pd-catalyzed conditions .
Table 1: Alkylation Reaction Parameters
| Parameter | Value/Reagent |
|---|---|
| Substrate | 1-(3-Methoxyphenyl)piperazine |
| Alkylating Agent | 3-Methylbenzyl chloride |
| Catalyst | Pd-based complex |
| Base | NaOBu-t |
| Solvent | o-xylene |
| Temperature | 120°C |
| Reaction Time | 3 hours |
| Yield | 96% |
This reaction proceeds via an SN2 mechanism, with the piperazine acting as a nucleophile attacking the electrophilic benzyl carbon .
Coupling Reactions
The compound participates in Buchwald-Hartwig aminations. For example, coupling with 1-chloro-3-iodobenzene in the presence of a Pd/Xantphos catalyst system forms biaryl derivatives, followed by deprotection to yield target inhibitors .
Key Observations:
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Electron-donating methoxy groups enhance nucleophilicity of the aromatic ring.
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Substituent positioning (meta vs. para) critically affects reaction rates and product stability .
Deprotection Reactions
Protected intermediates (e.g., BOC-protected piperazines) undergo acid-catalyzed deprotection. Hydrochloric acid in ethanol efficiently removes BOC groups at 60°C, confirmed by NMR monitoring .
Oxidation:
The benzylic methyl group oxidizes to a carboxylic acid using KMnO4 under acidic conditions.
Table 2: Oxidation Reaction Data
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO4 | H2SO4, 80°C, 6 hr | 3-Methylbenzoic acid analog | 72% |
Reduction:
Catalytic hydrogenation (H2/Pd-C) reduces the aromatic methoxy group to a hydroxyl group, though this requires harsh conditions (100°C, 10 atm).
Enzyme Interaction Studies
While not a classical chemical reaction, the compound inhibits carbonic anhydrase isoforms (e.g., hCA I and II) through coordination of its piperazine nitrogen to the enzyme’s zinc center.
Table 3: Inhibitory Activity (IC50 Values)
| Enzyme | IC50 (nM) | Source |
|---|---|---|
| hCA I | 48 ± 2.1 | EvitaChem |
| hCA II | 36 ± 1.8 | EvitaChem |
Analytical Characterization
Reaction products are validated via:
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GC-MS : Retention time = 3.460 min (method: 5% phenyl/95% methyl silicone column) .
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NMR : Distinct signals for methoxy (δ 3.75 ppm) and piperazine protons (δ 2.85–3.10 ppm) .
Mechanistic Insights
Scientific Research Applications
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The meta-substitution on the phenyl ring distinguishes 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine from analogs with para- or ortho-substituents. For example:
- 1-(4-Methoxyphenyl)piperazine (MeOPP) : The para-methoxy group enhances electron donation, increasing 5-HT1B affinity but reducing selectivity compared to meta-substituted derivatives .
- 1-(2-Methoxyphenyl)piperazine : Ortho-substitution introduces steric hindrance, altering receptor binding conformations and reducing potency at 5-HT1A receptors .
Receptor Affinity and Selectivity
Arylpiperazines exhibit subtype-specific serotonin receptor interactions:
| Compound | Substituent | Key Receptor Affinity | Pharmacological Effect |
|---|---|---|---|
| Target Compound | 3-(3-Methylphenyl-OCH2) | Likely 5-HT1A/1B (predicted) | Hypothesized anxiolytic/stimulant |
| TFMPP (3-CF3) | 3-CF3 | 5-HT1B agonist | Stimulant, hallucinogenic |
| mCPP (3-Cl) | 3-Cl | 5-HT2C > 5-HT1B | Anxiogenic, pro-cognitive |
| MeOPP (4-OCH3) | 4-OCH3 | 5-HT1B/2A | Mild stimulant |
| 1-(2-Methoxyphenyl) | 2-OCH3 | 5-HT1A antagonist | Reduced cardiac side effects |
The target compound’s meta-substituted bulky group may favor 5-HT1A binding, similar to 1-(2-methoxyphenyl)piperazine derivatives optimized for 5-HT1A selectivity (Ki = 0.6 nM in some cases) .
Key Research Findings
Spectroscopic and Conformational Analysis
- Vibrational modes : The methoxy and methyl groups contribute to distinct FT-IR peaks at ~1250 cm⁻¹ (C-O-C) and ~2850 cm⁻¹ (C-H stretch), comparable to 1-(2-methoxyphenyl)piperazine .
- NMR shifts : The methylphenyl group would deshield adjacent protons, producing unique 1H-NMR signals at δ 2.3–2.5 ppm (CH3) and δ 6.7–7.2 ppm (aromatic protons) .
Thermodynamic and pKa Properties
Biological Activity
The compound 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine is a derivative of piperazine, a well-known heterocyclic compound frequently utilized in medicinal chemistry. This class of compounds has garnered attention due to their diverse biological activities, including neuropharmacological effects, anticancer properties, and potential antiviral activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a methoxy group and a 3-methylphenyl moiety. The molecular formula is , and it has a molecular weight of approximately 272.35 g/mol. The presence of the piperazine core is significant due to its role in modulating various receptor activities.
Antiviral Activity
Research indicates that piperazine derivatives exhibit antiviral properties. For instance, certain piperazine compounds have demonstrated activity against HIV-1 and other viruses . The structural modifications in the arylpiperazine class can enhance their efficacy as antiviral agents. The specific activity of this compound against viral strains remains to be fully elucidated but follows the trend observed in similar compounds.
Anticancer Activity
Piperazine derivatives have been explored for their anticancer potential. Studies have shown that modifications to the piperazine structure can yield compounds with significant cytotoxicity against cancer cell lines . For example, compounds containing piperazine rings have been linked to enhanced cytotoxicity when used in combination with established chemotherapeutics like doxorubicin, suggesting potential synergistic effects .
Neuropharmacological Effects
The neuropharmacological profile of piperazine derivatives is well-documented, particularly concerning their interaction with serotonin receptors. Compounds like this compound may influence neurotransmitter systems involved in mood regulation and anxiety . The ability to modulate these pathways positions this compound as a candidate for further investigation in treating mood disorders.
Structure-Activity Relationship (SAR)
The SAR of piperazine derivatives indicates that substitutions on the phenyl ring significantly affect biological activity. For instance, the introduction of electron-donating or withdrawing groups can alter receptor affinity and selectivity . Data from various studies suggest that the methoxy group enhances lipophilicity and may improve blood-brain barrier penetration, which is crucial for neuroactive drugs.
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antiviral | TBD | Further studies needed |
| Compound A | Anticancer | 15 | Synergistic with DOX |
| Compound B | Neuropharmacological | 10 | Serotonin receptor modulator |
Case Studies
Several case studies highlight the potential of piperazine derivatives:
- Antiviral Screening : A study evaluated various piperazine derivatives against HIV-1, revealing that modifications could enhance antiviral potency significantly .
- Cytotoxicity Assessment : In vitro tests on breast cancer cell lines demonstrated that specific piperazine derivatives could reduce cell viability effectively while maintaining lower toxicity towards normal cells .
- Neuropharmacology : Research into serotonin receptor interactions has shown that certain piperazines can act as selective serotonin reuptake inhibitors (SSRIs), suggesting therapeutic implications for depression and anxiety disorders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
